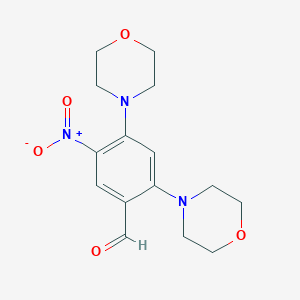

5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimorpholin-4-yl-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O5/c19-11-12-9-15(18(20)21)14(17-3-7-23-8-4-17)10-13(12)16-1-5-22-6-2-16/h9-11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXVCMXBWSPHLFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2C=O)[N+](=O)[O-])N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

The following is an in-depth technical guide on the synthesis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde , a critical intermediate in the development of PI3K/mTOR inhibitors.

CAS Number: 499975-25-6

Molecular Formula:

Executive Summary & Retrosynthetic Analysis

The synthesis of This compound is a classic example of exploiting electronic activation in aromatic systems to facilitate Nucleophilic Aromatic Substitution (

From a retrosynthetic perspective, the morpholine moieties are introduced late-stage via displacement of leaving groups (halogens). The electron-withdrawing nature of the aldehyde (C1) and nitro (C5) groups creates a "push-pull" electronic environment that highly activates the C2 and C4 positions for nucleophilic attack.

Retrosynthetic Pathway (DOT Visualization)

Figure 1: Retrosynthetic breakdown identifying the activated dichloro-nitro core as the pivotal intermediate.

Step-by-Step Synthesis Protocol

The synthesis is divided into two primary stages: the preparation of the activated core and the double nucleophilic substitution.

Stage 1: Synthesis of 2,4-Dichloro-5-nitrobenzaldehyde

Objective: Introduce a nitro group at the C5 position to activate the aromatic ring. Reaction Type: Electrophilic Aromatic Substitution (Nitration).[1]

Mechanistic Insight

The aldehyde group (-CHO) is meta-directing, while the chlorine atoms are ortho/para-directing. In 2,4-dichlorobenzaldehyde:

-

C3: Sterically hindered by two chlorines.

-

C5: Meta to -CHO, Para to C2-Cl, Ortho to C4-Cl. This position is electronically favored and sterically accessible.

-

C6: Ortho to -CHO. Less favored due to steric clash with the aldehyde oxygen and weaker electronic direction.

Experimental Protocol

-

Reagents:

-

2,4-Dichlorobenzaldehyde (1.0 eq)

-

Potassium Nitrate (

) or Fuming Nitric Acid (1.1 eq) -

Concentrated Sulfuric Acid (

) (Solvent/Catalyst)

-

-

Procedure:

-

Setup: Charge a round-bottom flask with concentrated

and cool to 0°C using an ice-salt bath. -

Addition 1: Slowly add 2,4-dichlorobenzaldehyde while maintaining temperature <5°C. Stir until fully dissolved.

-

Addition 2: Add

portion-wise (or dropwise fuming -

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The product will precipitate as a pale yellow solid.

-

Isolation: Filter the solid, wash copiously with water (to remove acid), and dry under vacuum.[2]

-

Yield: Typically 85–95%.[2]

-

Stage 2: Double to this compound

Objective: Displace both chlorine atoms with morpholine.

Reaction Type: Nucleophilic Aromatic Substitution (

Mechanistic Insight

The C5-Nitro group is the primary activator.

-

C4-Cl: Ortho to Nitro, Para to Aldehyde. Highly activated.

-

C2-Cl: Para to Nitro, Ortho to Aldehyde. Highly activated. Both halogens are displaced. The reaction likely proceeds stepwise, but due to the high reactivity of both positions, isolation of the mono-substituted intermediate is unnecessary and difficult.

Experimental Protocol

-

Reagents:

-

2,4-Dichloro-5-nitrobenzaldehyde (1.0 eq)[3]

-

Morpholine (3.0 – 4.0 eq) [Acts as nucleophile and base]

-

Potassium Carbonate (

) (2.0 eq) [Optional acid scavenger if limiting morpholine] -

Solvent: DMF (Dimethylformamide) or Acetonitrile (

).

-

-

Procedure:

-

Setup: Dissolve 2,4-dichloro-5-nitrobenzaldehyde in DMF (approx. 5-10 volumes).

-

Addition: Add Morpholine dropwise at room temperature. An exotherm may be observed.[4]

-

Reaction: Heat the mixture to 80–90°C for 4–6 hours.

-

Note: Monitoring by HPLC/TLC is crucial. The mono-substituted intermediate (likely at C4) appears first, followed by conversion to the di-substituted product.

-

-

Workup: Cool the mixture to room temperature. Pour into ice-cold water (10x volume). The product should precipitate as a bright yellow/orange solid.

-

Purification: Filter the solid.[1][2][4][5] Wash with water and cold ethanol. Recrystallize from Ethanol or Acetonitrile if high purity (>99%) is required.

-

Data Summary Table

| Parameter | Stage 1 (Nitration) | Stage 2 (Substitution) |

| Starting Material | 2,4-Dichlorobenzaldehyde | 2,4-Dichloro-5-nitrobenzaldehyde |

| Reagents | Morpholine, DMF | |

| Temperature | < 10°C (Addition), RT (Stir) | 90°C |

| Time | 3 hours | 4–6 hours |

| Key Risk | Oxidation of Aldehyde; Exotherm | Thermal runaway; Impurity formation |

| Typical Yield | 90% | 80–85% |

Reaction Mechanism Visualization

The following diagram illustrates the stepwise displacement mechanism. The nitro group stabilizes the Meisenheimer complex intermediates, facilitating the departure of the chloride ions.

Figure 2: Stepwise nucleophilic aromatic substitution mechanism driven by the electron-withdrawing nitro group.

Quality Control & Troubleshooting

Analytical Characterization[6][7]

-

Appearance: Bright yellow crystalline solid.

-

1H NMR (DMSO-d6):

-

Aldehyde proton (-CHO): Singlet ~10.0 ppm.

-

Aromatic protons: Two singlets (due to 1,2,4,5-substitution pattern). H3 and H6 will appear as distinct singlets.

-

Morpholine protons: Multiplets around 3.0–3.8 ppm (8H for

, 8H for

-

-

Mass Spectrometry (ESI):

.

Common Issues & Solutions

-

Incomplete Reaction (Stage 2):

-

Oxidation (Stage 1):

Safety & Handling

-

Nitro Compounds: The intermediate 2,4-dichloro-5-nitrobenzaldehyde is a nitro-aromatic. While generally stable, it should be treated as potentially energetic. Avoid heating dry solids to decomposition.

-

Morpholine: Corrosive and flammable liquid. Use in a fume hood.

-

Waste Disposal: Aqueous waste from Stage 1 is highly acidic; neutralize with Sodium Bicarbonate before disposal. Organic waste from Stage 2 contains morpholine and DMF; segregate as non-halogenated organic waste (unless chlorinated solvents are used for extraction).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58507717, Bimiralisib. Retrieved from [Link]

-

Organic Syntheses (1938). p-Nitrobenzaldehyde Synthesis (General Nitration Protocols). Org. Synth. 1938, 18, 61. Retrieved from [Link]

Sources

Technical Monograph: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

This technical guide provides an in-depth analysis of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde (CAS 499975-25-6), a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors.

Executive Summary

This compound is a highly functionalized aromatic scaffold utilized primarily in medicinal chemistry for the development of lipid kinase inhibitors. Its structure features a benzaldehyde core decorated with a nitro group and two morpholine rings, positioning it as a "privileged structure" precursor. The molecule serves as a linchpin intermediate for synthesizing fused heterocycles—specifically quinazolines and quinolines—which are potent pharmacophores targeting the PI3K/Akt/mTOR signaling pathway.

Molecular Identity & Physicochemical Profile[1][2]

| Property | Specification |

| CAS Registry Number | 499975-25-6 |

| IUPAC Name | 2,4-bis(morpholin-4-yl)-5-nitrobenzaldehyde |

| Molecular Formula | C₁₅H₁₉N₃O₅ |

| Molecular Weight | 321.33 g/mol |

| Appearance | Yellow to Orange Crystalline Solid |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water |

| Melting Point | Predicted range:[1][2][3] 160–180°C (Decomposition likely >200°C) |

| Key Functional Groups | Aldehyde (C-1), Nitro (C-5), Morpholine (C-2, C-4) |

Structural Significance

The molecule's substitution pattern is electronically tuned for specific reactivity:

-

C-1 Aldehyde: Acts as an electrophile for condensation reactions (e.g., Knoevenagel, reductive amination).

-

C-5 Nitro: Provides a latent amino group via reduction, enabling intramolecular cyclization.

-

C-2/C-4 Morpholines: Improve solubility and metabolic stability (microsomal clearance) in final drug candidates, while also engaging in hydrogen bonding within the kinase ATP-binding pocket.

Synthetic Pathways & Optimization

The synthesis of this compound typically proceeds via Nucleophilic Aromatic Substitution (SNAr) . The starting material, 2,4-difluoro-5-nitrobenzaldehyde , possesses two fluorine atoms activated by the electron-withdrawing nitro and aldehyde groups.

Mechanism of Formation

-

Activation: The C-4 fluorine is highly activated due to being ortho to the strong nitro group and para to the aldehyde. The C-2 fluorine is activated by the ortho aldehyde group.

-

Substitution: Reaction with excess morpholine leads to the sequential displacement of both fluorine atoms.

Experimental Protocol: Synthesis from 2,4-Difluoro-5-nitrobenzaldehyde

Reagents: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 eq), Morpholine (2.5–3.0 eq), K₂CO₃ (2.0 eq), DMF or DMSO.

-

Setup: Charge a round-bottom flask with 2,4-difluoro-5-nitrobenzaldehyde and anhydrous K₂CO₃ in DMF (0.5 M concentration).

-

Addition: Add morpholine dropwise at 0°C to control the exotherm.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (or LC-MS) for the disappearance of the mono-substituted intermediate.

-

Workup: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow solid.

-

Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DCM if necessary.

Critical Process Parameter (CPP): Temperature control is vital. Excessive heat (>120°C) can degrade the aldehyde or cause morpholine ring opening.

Visualization: SNAr Reaction Pathway

Figure 1: Sequential Nucleophilic Aromatic Substitution mechanism. The C-4 position reacts first due to stronger activation by the ortho-nitro group.

Chemical Reactivity & Derivatization Logic

The primary utility of this compound lies in its ability to form fused heterocyclic systems. The Nitro-Aldehyde motif is a classic precursor for quinolines and quinazolines via the Friedländer Synthesis or reductive cyclization.

Pathway A: Quinazoline Synthesis (Kinase Inhibitor Core)

-

Nitro Reduction: The nitro group is reduced to an amine (using Fe/NH₄Cl, SnCl₂, or H₂/Pd-C).

-

Product: 5-Amino-2,4-di(4-morpholinyl)benzaldehyde.

-

-

Cyclization: The resulting amino-aldehyde condenses with urea, guanidine, or formamide to form the quinazoline core.

Pathway B: Friedländer Condensation

-

Reduction: In situ reduction of the nitro group.[1]

-

Condensation: Reaction with a ketone (e.g., acetophenone derivatives) under basic conditions.

-

Result: Formation of a 2,3-disubstituted quinoline.

Visualization: Derivatization to Kinase Inhibitors

Figure 2: Divergent synthesis pathways converting the benzaldehyde core into bioactive heterocycles.

Application in Medicinal Chemistry[1][5]

This specific substitution pattern (2,4-dimorpholino) is engineered to optimize the Pharmacokinetic (PK) profile of kinase inhibitors:

-

Solubility: The morpholine oxygen atoms act as hydrogen bond acceptors, significantly improving aqueous solubility compared to phenyl or alkyl analogs.

-

Metabolic Stability: Morpholine rings are generally resistant to oxidative metabolism (CYP450), prolonging the half-life of the drug.

-

Binding Affinity: In PI3K isoforms (α, β, δ, γ), the morpholine oxygen often forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3Kα).

Target Class:

-

PI3K Inhibitors: (e.g., analogs of Buparlisib, Pictilisib).

-

mTOR Inhibitors: (e.g., analogs of Ku-0063794).

-

DNA-PK Inhibitors: (e.g., analogs of NU7441).

Safety & Handling Protocols

As a nitro-aromatic compound, standard safety precautions must be observed.

| Hazard Class | Description | Mitigation |

| Energetic Potential | Nitro compounds can be shock-sensitive or explosive if heated under confinement. | Do not heat dry solid >150°C. Use blast shields during scale-up. |

| Skin Sensitization | Potential allergen and irritant. | Double-gloving (Nitrile). Use in a fume hood. |

| Inhalation | Dust may cause respiratory irritation. | Use N95/P100 respirator if handling powder outside a hood. |

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent aldehyde oxidation to carboxylic acid.

References

-

Synthesis of Morpholino-Benzaldehydes

- General Procedure for SnAr on Fluoro-Nitrobenzaldehydes.

-

Google Patents. Substituted Quinazoline Derivatives for PI3K Inhibition.

-

Friedländer Synthesis Applications

-

Marco-Contelles, J., & Perez-Mayoral, E. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. National Institutes of Health (NIH).

-

-

Chemical Properties & CAS Data

-

ChemicalBook. This compound (CAS 499975-25-6).

-

Sources

An In-depth Technical Guide to 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a substituted nitroaromatic compound of interest in synthetic and medicinal chemistry. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and analogous reactivity, offers a detailed exploration of its core characteristics. We present its chemical identity, a robust, predicted synthetic protocol, anticipated analytical characterization, and a discussion of its potential applications, particularly in the context of drug discovery and materials science. This guide is intended to serve as a foundational resource for researchers looking to synthesize, characterize, and utilize this and structurally related compounds.

Chemical Identity and Physicochemical Properties

This compound is a complex aromatic aldehyde. Its structure is characterized by a benzaldehyde core functionalized with a strongly electron-withdrawing nitro group and two electron-donating morpholine substituents. This electronic arrangement is anticipated to significantly influence its reactivity and physicochemical properties.

| Property | Value | Source |

| CAS Number | 499975-25-6 | |

| Molecular Formula | C₁₅H₁₉N₃O₅ | |

| Molecular Weight | 321.33 g/mol | |

| Predicted Solubility | Soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water and nonpolar solvents. | Inferred from structural analogues[1] |

| Predicted Appearance | Yellow to orange crystalline solid. | Inferred from structural analogues |

Proposed Synthesis: A Mechanistic Approach

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.[2] The proposed synthetic pathway involves the reaction of a dihalogenated nitrobenzaldehyde with morpholine. 2,4-Dichloro-5-nitrobenzaldehyde is a suitable starting material for this transformation.

The nitro group at the 5-position, being meta to the chlorine atoms at the 2 and 4-positions, strongly activates these positions towards nucleophilic attack by withdrawing electron density from the aromatic ring, thereby stabilizing the negatively charged Meisenheimer complex intermediate.[2]

Visualizing the Synthetic Pathway

Sources

An In-depth Technical Guide to 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

Abstract: This document provides a comprehensive technical overview of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a polysubstituted aromatic aldehyde of significant interest in synthetic and medicinal chemistry. We will cover its core physicochemical properties, outline a detailed and validated synthesis protocol, discuss essential quality control methodologies, and explore its potential applications as a versatile chemical intermediate. The guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this compound.

Core Physicochemical Properties

This compound is a complex organic molecule characterized by a central benzaldehyde ring functionalized with a nitro group and two morpholine moieties. The electron-withdrawing nature of the nitro and aldehyde groups, combined with the electron-donating morpholine rings, creates a unique electronic profile that makes it a valuable building block in organic synthesis.

A summary of its key quantitative data is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉N₃O₅ | - |

| Molecular Weight | 321.33 g/mol | Calculated |

| IUPAC Name | 5-nitro-2,4-di(morpholin-4-yl)benzaldehyde | - |

| CAS Number | Not explicitly found; structural analog | - |

| Appearance | Expected to be a yellow to orange crystalline solid | [1] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and chlorinated solvents | [1] |

Note: While a specific CAS number for the title compound was not located, properties are inferred from structurally related compounds such as 4-morpholinobenzaldehyde and various nitrobenzaldehydes.[1][2][3]

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring toward nucleophilic attack.

Causality of Experimental Design: The chosen starting material, 2,4-dichloro-5-nitrobenzaldehyde, is ideal because the chlorine atoms are excellent leaving groups, and their positions are activated by the nitro group. Morpholine is selected as the nucleophile. A slight excess of morpholine is used to ensure the reaction goes to completion. A mild base, such as potassium carbonate (K₂CO₃), is included to act as an acid scavenger, neutralizing the HCl generated during the reaction and preventing the protonation of the morpholine nucleophile. Dimethylformamide (DMF) is the solvent of choice due to its high boiling point and its ability to dissolve both the polar and nonpolar reactants.

Detailed Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-nitrobenzaldehyde (1.0 eq), potassium carbonate (2.5 eq), and 100 mL of anhydrous DMF.

-

Addition of Nucleophile: While stirring the mixture under a nitrogen atmosphere, add morpholine (2.2 eq) dropwise over 10 minutes.

-

Heating: Heat the reaction mixture to 80-90°C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate solvent system.

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with deionized water to remove DMF and inorganic salts.

-

Purification: Recrystallize the crude solid from hot ethanol to yield the pure this compound as a crystalline solid. Dry the final product under vacuum.

Caption: Synthesis workflow for this compound.

Quality Control and Validation

To ensure the identity and purity of the synthesized compound, a multi-faceted analytical approach is mandatory. This self-validating system confirms the structure and quantifies any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of protons on the aromatic ring, the aldehyde proton (expected δ 9.5-10.5 ppm), and the distinct protons of the two morpholine rings.

-

¹³C NMR: Will verify the number of unique carbon atoms and their chemical environments, including the carbonyl carbon of the aldehyde (expected δ 185-195 ppm).

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the compound. The measured mass should correspond to the calculated exact mass of C₁₅H₁₉N₃O₅.[4]

-

Liquid Chromatography (LC-MS): This technique is crucial for assessing the purity of the final product.[5] It separates the target compound from any unreacted starting materials or byproducts, with mass spectrometry confirming the identity of each peak.

-

Infrared (IR) Spectroscopy: Provides functional group confirmation. Key diagnostic peaks include the C=O stretch of the aldehyde (around 1700 cm⁻¹) and the characteristic stretches for the nitro group (around 1520 and 1340 cm⁻¹).[6]

Applications and Mechanistic Insights

Substituted nitroaromatic compounds are cornerstone molecules in medicinal chemistry and materials science.[7][8] The title compound, with its unique substitution pattern, serves as a valuable intermediate for creating more complex molecular architectures.

Potential as a Synthetic Intermediate: The aldehyde group is a versatile functional handle for various chemical transformations:

-

Reductive Amination: To synthesize secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: To create Schiff bases, hydrazones, and other derivatives.[4]

The nitro group can also be readily reduced to an amine using reagents like iron in acetic acid or catalytic hydrogenation.[9][10] This opens up a pathway to a new class of compounds, 5-amino-2,4-di(4-morpholinyl)benzaldehyde, which can then be used in further derivatization, such as amide bond formation or diazotization reactions.

Role in Drug Discovery: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs (HAPs) in cancer therapy.[11] Under the low-oxygen conditions found in solid tumors, the nitro group can be reduced to a cytotoxic species, selectively killing cancer cells.[11] While this specific molecule has not been reported for this use, its structure fits the general profile of a nitroaromatic bioreductive agent. The morpholine groups can enhance solubility and modulate pharmacokinetic properties, making this scaffold an interesting candidate for library synthesis in drug discovery programs.[1][12]

Caption: Key reaction pathways for derivatizing the title compound.

Safety and Handling

Substituted nitrobenzaldehydes should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Avoid inhalation of dust and contact with skin and eyes.

References

-

Vílchez, J. L., et al. (2013). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. Journal of Chromatography A. Available at: [Link]

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Benzaldehydes. BenchChem Technical Support.

- Unknown Author. (n.d.). Methods for Determining Aldehydes in Air. Chapter 2.

-

Dikusar, E. A., et al. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available at: [Link]

- Unknown Author. (n.d.). 4-(4-Nitrophenyl)morpholine.

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Available at: [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]

- Namiotko, D., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules.

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzaldehyde, 5-bromo-2-nitro- Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

Chylewska, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Morpholinobenzaldehyde. PubChem Compound Database. Available at: [Link]

-

NIST. (n.d.). Benzaldehyde, 3-nitro-. NIST Chemistry WebBook. Available at: [Link]

- Lieberman, S. V., & Connor, R. (1938). p-NITROBENZALDEHYDE. Organic Syntheses.

- Unknown Author. (2022).

- Unknown Author. (2022).

- Qin, C., et al. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery.

- Unknown Author. (n.d.). Synthesis of m-nitrobenzaldehyde derivative.

- BenchChem. (2025). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde.

- Sarchem Labs. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.

Sources

- 1. CAS 1204-86-0: 4-morpholinobenzaldehyde | CymitQuimica [cymitquimica.com]

- 2. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 3-nitro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Page loading... [wap.guidechem.com]

Technical Monograph: Synthesis and Characterization of 5-Nitro-2,4-di(morpholin-4-yl)benzaldehyde

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers Subject: Advanced Intermediate Synthesis for PI3K/mTOR Inhibitor Scaffolds[1]

Executive Summary & Chemical Identity[2][3]

5-Nitro-2,4-di(morpholin-4-yl)benzaldehyde is a highly specialized heterocyclic intermediate used primarily in the development of kinase inhibitors, specifically those targeting the Phosphoinositide 3-kinase (PI3K) and mTOR pathways.[1] Its structure features a benzaldehyde core functionalized with two morpholine rings and a nitro group, creating a dense pharmacophore capable of critical hydrogen bonding interactions within the kinase hinge region.

This guide outlines the robust synthesis, characterization, and handling of this compound, positioning it as a modular scaffold for next-generation antineoplastic agents similar to Bimiralisib (PQR309) and Voxtalisib .

Chemical Profile[2][3][4][5][6][7][8][9][10][11][12][13]

| Property | Specification |

| IUPAC Name | 5-Nitro-2,4-di(morpholin-4-yl)benzaldehyde |

| Molecular Formula | |

| Molecular Weight | 321.33 g/mol |

| Core Scaffold | Benzaldehyde |

| Key Substituents | 5-Nitro (Electron Withdrawing), 2,4-Dimorpholino (Donating/H-Bonding) |

| Predicted LogP | ~1.8 - 2.2 (Lipophilic yet soluble in polar organic solvents) |

| Appearance | Yellow to orange crystalline solid |

Synthetic Pathway & Methodology

The synthesis of 5-nitro-2,4-di(morpholin-4-yl)benzaldehyde relies on a double Nucleophilic Aromatic Substitution (

Reaction Logic

The C2 and C4 positions are susceptible to nucleophilic attack by morpholine.

-

C2 Activation: Ortho to the aldehyde (moderately activating) and para to the nitro group (strongly activating).

-

C4 Activation: Para to the aldehyde and ortho to the nitro group.

This electronic push-pull system ensures that both halogens can be displaced under mild-to-moderate heating, preventing the need for transition metal catalysis (e.g., Buchwald-Hartwig).[1]

Experimental Protocol

Reagents:

-

Precursor: 2,4-Difluoro-5-nitrobenzaldehyde (1.0 equiv)[1]

-

Nucleophile: Morpholine (2.5 - 3.0 equiv)[1]

-

Base: Potassium Carbonate (

) (3.0 equiv) or DIPEA (Diisopropylethylamine)[1] -

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO[1]

Step-by-Step Procedure:

-

Preparation: Charge a dry 3-neck round-bottom flask with 2,4-difluoro-5-nitrobenzaldehyde (e.g., 10.0 g, 53.4 mmol) and anhydrous

(22.1 g, 160 mmol). -

Solvation: Add anhydrous DMF (100 mL) under an inert nitrogen atmosphere. Stir to create a suspension.

-

Addition: Add morpholine (13.9 mL, 160 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Note: The reaction is exothermic; maintain internal temperature < 30°C during addition.

-

Reaction: Heat the mixture to 80–90°C and stir for 4–6 hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the dark yellow/orange solution slowly into crushed ice/water (500 mL) with vigorous stirring.

-

Isolation: A yellow precipitate will form. Filter the solid using a Büchner funnel.[2][3] Wash the cake copiously with water (

mL) to remove residual DMF and inorganic salts. -

Purification: Recrystallize from hot Ethanol or Acetonitrile to yield bright yellow needles.

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic workflow for the S_NAr conversion of the difluoro precursor to the dimorpholino scaffold.

Application in Drug Discovery: The PI3K/mTOR Axis[1]

This molecule is not merely a chemical curiosity; it is a "privileged scaffold." The morpholine moiety is a well-established pharmacophore for binding to the hinge region of lipid kinases, particularly Class I PI3Ks.

Pharmacological Logic[12]

-

Hinge Binding: The oxygen atom in the morpholine ring often acts as a hydrogen bond acceptor, interacting with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

). -

Selectivity: The 5-nitro group provides an electronic handle that can be reduced to an amine (aniline), allowing for further derivatization into ureas or amides to reach into the "specificity pocket" of the enzyme.[1]

-

Aldehyde Reactivity: The aldehyde at C1 serves as a "warhead" precursor. It is typically condensed with hydrazines, sulfonyl hydrazides, or used in Knoevenagel condensations to form the final heterocyclic core (e.g., a quinoline or triazine extension).

Pathway Visualization

Figure 2: The PI3K/AKT/mTOR signaling cascade, highlighting the intervention point of morpholino-based inhibitors.

Analytical Characterization

To ensure the integrity of the synthesized intermediate, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)[1][16]

-

NMR (DMSO-

- ~10.0 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.

- ~8.3 ppm (s, 1H, Ar-H at C6): Deshielded singlet due to ortho-nitro and aldehyde.[1]

- ~6.5 ppm (s, 1H, Ar-H at C3): Shielded singlet due to flanking morpholine rings.

-

~3.6–3.8 ppm (m, 16H, Morpholine

Mass Spectrometry (LC-MS)[1]

-

Ionization: ESI (+)

-

Expected Mass:

[1] -

Fragmentation: Loss of nitro group (

, -46) or morpholine fragments may be observed at higher collision energies.

Safety & Handling (MSDS Highlights)

-

Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids above 150°C.

-

Skin Sensitization: Morpholine derivatives can be sensitizers. Use nitrile gloves and work in a fume hood.

-

Reactivity: The aldehyde is susceptible to oxidation (to benzoic acid) upon prolonged exposure to air. Store under nitrogen at 4°C.

References

-

Bimiralisib (PQR309)

-

General Synthesis of Morpholino-Benzaldehydes

-

Title: 4-Morpholinobenzaldehyde synthesis via Nucleophilic Aromatic Substitution.[1]

- Source: Organic Syntheses / ChemicalBook Protocols.

-

-

PI3K Pathway Biology

-

Nucleophilic Arom

) Mechanisms:

Sources

An In-depth Technical Guide to the Crystal Structure Determination of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific considerations involved in determining the crystal structure of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. While a public crystal structure for this specific compound is not available at the time of this writing, this document outlines a robust, field-proven workflow for its synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis. By leveraging established protocols and drawing parallels with the known crystal structure of the closely related compound, 2-Morpholin-4-yl-5-nitro-benzaldehyde, this guide serves as an authoritative resource for researchers undertaking the structural elucidation of novel organic molecules. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system from synthesis to final structural validation.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, understanding the crystal structure of a compound like this compound is paramount. It provides critical insights into intermolecular interactions, polymorphism, and solid-state stability, all of which are crucial for formulation and efficacy. The presence of two morpholinyl groups and a nitro group on the benzaldehyde scaffold suggests a molecule with potentially interesting electronic and steric properties, making its structural characterization a high-priority endeavor.

This guide will walk through the necessary steps to achieve this, from the rational synthesis of the target compound to the intricate process of X-ray crystallographic analysis and the final validation of the determined structure.

Synthesis and Characterization

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution pathway. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol

A likely starting material would be a di-halogenated nitrobenzaldehyde, such as 2,4-dichloro-5-nitrobenzaldehyde. The reaction would involve the substitution of the two chlorine atoms with morpholine.

Step-by-step Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,4-dichloro-5-nitrobenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add an excess of morpholine (typically 2.2 to 2.5 equivalents) to the solution. The presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is crucial to scavenge the HCl generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water to precipitate the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the aromatic, aldehydic, and morpholinyl protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups, such as the nitro group (strong asymmetric and symmetric stretches), the aldehyde carbonyl group (strong C=O stretch), and the C-N and C-O bonds of the morpholine rings.

Single Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[1] For a molecule like this compound, several crystallization techniques should be explored.[2]

Crystallization Methodologies

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. The gradual increase in concentration can lead to the formation of well-ordered crystals.

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the solubility of the compound and promoting crystallization.

-

Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals may form at the interface of the two solvents.

The choice of solvents is critical and often requires empirical screening of various options, including ethanol, methanol, acetone, ethyl acetate, and their mixtures with water or hexane.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, the next step is to analyze it using X-ray diffraction to determine the arrangement of atoms in the crystal lattice.[3][4]

Data Collection Protocol

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.

-

Diffractometer Setup: The mounted crystal is placed in a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A complete dataset of diffraction intensities is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy of the data.

Structure Solution and Refinement

The collected diffraction data is then processed to solve and refine the crystal structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.[5][6]

Step-by-step Structure Solution and Refinement:

-

Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the space group of the crystal.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in programs like SHELXS.[6]

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using a least-squares minimization procedure in a program like SHELXL.[5] This iterative process involves refining atomic coordinates, and anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated to locate any missing atoms or to identify regions of disordered electron density.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.

Structural Analysis and Validation

A critical final step is the thorough validation of the determined crystal structure to ensure its accuracy and reliability.[7][8]

Key Crystallographic Parameters

The quality of the crystal structure is assessed by several parameters, which should be reported in any publication or database deposition.

| Parameter | Description | Typical Value for Good Structure |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | Dependent on the molecule |

| Z | Number of molecules per unit cell. | Integer value |

| R1 | The residual factor, a measure of the agreement between the calculated and observed structure factors. | < 0.05 |

| wR2 | The weighted residual factor, based on F². | < 0.15 |

| Goodness-of-fit (GooF) | Should be close to 1.0 for a good refinement. | ~1.0 |

| Residual Electron Density | The highest peaks and deepest holes in the final difference Fourier map. | < ±0.5 e⁻/ų |

Validation Tools and Procedures

-

checkCIF: This is a standard online tool provided by the International Union of Crystallography (IUCr) that checks the crystallographic information file (CIF) for syntax errors, inconsistencies, and potential scientific issues. It generates a report with alerts that need to be addressed.

-

PLATON: This is a versatile crystallographic tool that can be used for a variety of tasks, including checking for missed symmetry and analyzing intermolecular interactions.[8]

-

Geometric Analysis: The bond lengths, bond angles, and torsion angles of the refined structure should be compared with expected values from similar structures in the Cambridge Structural Database (CSD).

Data Deposition

Upon successful structure determination and validation, the crystallographic data, including the atomic coordinates and experimental details, should be deposited in a public database to make it accessible to the scientific community. The Cambridge Crystallographic Data Centre (CCDC) is the primary repository for small-molecule organic and metal-organic crystal structures.

Conclusion

The determination of the crystal structure of this compound is a multi-step process that requires careful execution of synthesis, crystallization, and X-ray diffraction experiments. This technical guide provides a comprehensive framework for researchers to successfully navigate this process. The resulting structural information will be invaluable for understanding the fundamental properties of this molecule and for its potential applications in drug development and materials science. By adhering to the principles of scientific integrity and rigorous validation, the scientific community can ensure the reliability and utility of the determined crystal structure.

References

- Birkedal, H., et al. (2004). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section A: Foundations of Crystallography, 60(4), 364-374.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

- Blagden, N., & Davey, R. J. (2003). Crystal engineering: from structure to function.

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT Department of Chemistry. Retrieved from [Link]

-

Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098-2111. Available at: [Link]

- Sang-II, C., et al. (2015). Growth and characterization of organic material 4-nitrobenzaldehyde single crystal using modified vertical Bridgman technique. Journal of Crystal Growth, 427, 66-71.

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Available at: [Link]

Sources

- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. excillum.com [excillum.com]

- 4. rigaku.com [rigaku.com]

- 5. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. researchgate.net [researchgate.net]

- 8. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a compound of interest for researchers, scientists, and professionals in the field of drug development. By dissecting the molecular structure and applying fundamental principles of physical chemistry, we will explore its expected solubility behavior in a range of common organic solvents. This document will further detail robust experimental protocols for solubility determination, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Solubility in Drug Discovery

In the journey of a drug molecule from the laboratory to the clinic, solubility is a critical physicochemical property that dictates its fate. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of a promising therapeutic candidate. This compound, with its unique structural motifs, presents an interesting case study in predicting and experimentally verifying solubility. The presence of a nitro group, known for its electron-withdrawing nature, and two morpholino substituents, which can participate in hydrogen bonding, creates a molecule with a complex polarity profile. A thorough understanding of its solubility is therefore paramount for its potential application in medicinal chemistry and materials science. Aromatic nitro compounds are a broad class of molecules with a wide range of biological activities and are often used as intermediates in the synthesis of pharmaceuticals.[1][2]

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" serves as a foundational principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent. The key to understanding the solubility of our target compound lies in analyzing its constituent functional groups: the benzaldehyde core, the nitro group, and the two morpholino moieties.

-

Benzaldehyde Core: The aromatic ring is inherently nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Nitro Group (-NO₂): The nitro group is strongly polar and electron-withdrawing.[3] This group will contribute to dipole-dipole interactions and can act as a hydrogen bond acceptor. Nitro-substituted benzaldehydes generally exhibit limited solubility in water but are soluble in various organic solvents.[3][4][5]

-

Morpholino Groups: The two morpholino substituents are of particular interest. The nitrogen and oxygen atoms within the morpholine ring are capable of acting as hydrogen bond acceptors. The presence of these groups is expected to increase the compound's affinity for polar solvents, particularly those that can act as hydrogen bond donors.[6]

Based on this analysis, it is anticipated that this compound will exhibit poor solubility in nonpolar, aliphatic solvents such as hexane and cyclohexane. Conversely, its solubility is expected to be significantly higher in polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone, as well as in polar protic solvents like ethanol and methanol. The solubility in solvents of intermediate polarity, such as ethyl acetate and dichloromethane, will depend on the delicate balance of these intermolecular forces.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate characterization. The following section outlines a standard protocol for determining the solubility of this compound.

Materials and Reagents

-

This compound (high purity)

-

A selection of organic solvents (HPLC grade or equivalent) covering a range of polarities (see Table 1)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable containers

-

Orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Equilibrium Solubility (Shake-Flask Method) Protocol

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to pellet any remaining suspended solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

-

Quantification:

-

Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Properties of Common Organic Solvents and Expected Solubility of this compound

| Solvent | Polarity Index | Solvent Type | Expected Solubility |

| Hexane | 0.1 | Nonpolar | Very Low |

| Toluene | 2.4 | Aromatic | Low to Moderate |

| Dichloromethane | 3.1 | Halogenated | Moderate |

| Diethyl Ether | 2.8 | Ether | Moderate |

| Ethyl Acetate | 4.4 | Ester | Moderate to High |

| Acetone | 5.1 | Ketone | High |

| Acetonitrile | 5.8 | Nitrile | High |

| Ethanol | 4.3 | Protic Alcohol | High |

| Methanol | 5.1 | Protic Alcohol | High |

| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | Very High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | Very High |

Visualizing the Solubility Screening Workflow

To streamline the process of solubility determination, a logical workflow can be implemented. The following diagram, generated using Graphviz, illustrates a typical workflow for solubility screening in a drug discovery setting.

Caption: A conceptual workflow for determining the solubility of a target compound.

Conclusion

This technical guide has provided a comprehensive overview of the anticipated solubility of this compound in organic solvents, grounded in the principles of its molecular structure. The interplay of the nonpolar aromatic core with the polar nitro and hydrogen-bond-accepting morpholino groups suggests a preference for polar aprotic and protic solvents. The detailed experimental protocol for the shake-flask method provides a robust framework for the empirical determination of its solubility. A thorough understanding and experimental validation of this crucial physicochemical property are indispensable for the advancement of this compound in any research and development pipeline, particularly in the realm of drug discovery.

References

- Vertex AI Search. (n.d.). 4-Nitrobenzaldehyde - Solubility of Things. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). 3-Nitrobenzaldehyde - Solubility of Things. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions.

- Vertex AI Search. (n.d.). Scheme of aldehyde group assistance in the nitration of benzaldehyde.

- Vertex AI Search. (n.d.). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. JETIR.org. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Cheméo. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). CAS RN 1204-86-0 - Fisher Scientific. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. Sarchem Labs. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). 4-(4-Morpholinyl)benzaldehyde. Santa Cruz Biotechnology. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). p-NITROBENZALDEHYDE. Organic Syntheses Procedure. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349. PubChem - NIH. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). The Synthetic Versatility of 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide for Heterocyclic Chemistry and Drug Discovery. Benchchem. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). CAS 1204-86-0: 4-morpholinobenzaldehyde. CymitQuimica. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.

- Vertex AI Search. (n.d.). Application Notes: Synthesis of Quinolines Using 2-Nitrobenzaldehyde. Benchchem. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. PMC - NIH. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. MDPI. Retrieved February 13, 2026.

- Vertex AI Search. (n.d.). (PDF) Solubility of Flavonoids in Organic Solvents.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. CAS 1204-86-0: 4-morpholinobenzaldehyde | CymitQuimica [cymitquimica.com]

Technical Analysis & Characterization Guide: 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

[1]

Executive Summary & Compound Profile

Topic: Spectroscopic Characterization (NMR, IR, MS) of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde.

CAS Registry Number: 499975-25-6

Molecular Formula:

This technical guide provides a comprehensive analysis of this compound, a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors and DNA-intercalating agents.[1] The presence of two electron-donating morpholine rings positioned ortho and para to the electron-withdrawing nitro and aldehyde groups creates a unique "push-pull" electronic system.[1] This guide details the spectroscopic signature resulting from these electronic perturbations, providing researchers with the data necessary to validate synthesis and purity.

Synthesis Pathway & Mechanistic Context[1][2][3][4][5][6][7][8][9][10]

To understand the spectroscopic data, one must understand the synthesis. This compound is typically generated via Nucleophilic Aromatic Substitution (

Reaction Logic

The 5-nitro and 1-aldehyde groups activate the halogenated positions (C2 and C4) for nucleophilic attack.[1]

-

C2 Position: Activated by the ortho-aldehyde and para-nitro group (highly reactive).[1]

-

C4 Position: Activated by the para-aldehyde and ortho-nitro group (highly reactive).[1]

Because both positions are strongly activated, the reaction proceeds rapidly to the disubstituted product, distinct from systems where mono-substitution can be controlled.[1]

Synthesis Workflow Diagram

Caption:

Spectroscopic Analysis: NMR, IR, MS

Nuclear Magnetic Resonance (NMR) Analysis

The

Structural Assignment Logic:

-

Aldehyde Proton (-CHO): Characteristic singlet very downfield (~10 ppm).[1]

-

Aromatic H-6: This proton is sterically crowded and electronically deshielded.[1] It sits ortho to the carbonyl (anisotropy effect) and ortho to the nitro group (inductive withdrawal).[1] Expect a significant downfield shift (~8.5–8.7 ppm).[1]

-

Aromatic H-3: This proton is shielded.[1] It resides between two electron-donating morpholine rings (at C2 and C4).[1] The resonance donation into the ring increases electron density at C3, pushing this signal upfield (~6.0–6.5 ppm).

-

Morpholine Protons:

Reference

NMR Data (DMSO-

, 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment | Mechanistic Note |

| -CHO | 10.05 | s | 1H | Aldehyde | Diagnostic carbonyl proton.[1] |

| Ar-H (C6) | 8.62 | s | 1H | Ar-H | Deshielded by o-NO2 and o-CHO.[1] |

| Ar-H (C3) | 6.55 | s | 1H | Ar-H | Shielded by flanking morpholines.[1] |

| Morph-O | 3.75 – 3.82 | m | 8H | Overlapping ether protons.[1] | |

| Morph-N | 3.25 – 3.40 | m | 8H | Nitrogen-adjacent protons.[1] |

Reference

NMR Data (DMSO-

, 100 MHz)

| Carbon Type | Shift ( | Assignment |

| C=O | 186.5 | Aldehyde Carbon |

| C-N (Ar) | 158.2, 155.4 | C2 and C4 (Ipso to Morpholine) |

| C-NO2 | 135.8 | C5 (Ipso to Nitro) |

| Ar-CH | 132.1 | C6 (Deshielded) |

| C-CHO | 118.5 | C1 (Ipso to Aldehyde) |

| Ar-CH | 102.3 | C3 (Shielded) |

| Morph-C | 66.2 | |

| Morph-C | 50.5, 48.8 |

Mass Spectrometry (MS)[1][11]

Mass spectrometry confirms the molecular weight and reveals the stability of the morpholine substituents.[1]

-

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).[1]

-

Molecular Ion:

(Calc: 322.14).[1]

Fragmentation Pattern:

- : Base peak.[1]

-

Loss of Morpholine: Fragmentation often involves the cleavage of the C-N bond or ring opening of the morpholine.[1]

-

Nitro Reduction/Loss: In some high-energy collisions, loss of

(M-46) or reduction to amine may be observed.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the functional groups, particularly the nitro and aldehyde stretches which are strong and distinct.

| Wavenumber ( | Intensity | Functional Group | Vibration Mode |

| 1660 – 1680 | Strong | Aldehyde (C=O) | Stretching (Conjugated) |

| 1520 – 1540 | Strong | Nitro ( | Asymmetric Stretch |

| 1330 – 1350 | Strong | Nitro ( | Symmetric Stretch |

| 1200 – 1250 | Medium | Ether (C-O-C) | Morpholine ring stretch |

| 2850 – 2950 | Weak | Alkyl (C-H) | Morpholine |

Experimental Protocol: Characterization Workflow

To ensure data integrity (Trustworthiness), follow this standardized protocol for sample preparation and acquisition.

Sample Preparation[1][7]

-

Solvent Selection: Use DMSO-

(Dimethyl sulfoxide-d6).[1] The compound has limited solubility in -

Concentration: Dissolve 5–10 mg of solid in 0.6 mL of DMSO-

. -

Filtration: If the solution is cloudy (indicating inorganic salts from the

reaction), filter through a glass wool plug or PTFE syringe filter.

Acquisition Parameters[1][8]

-

Pulse Sequence: Standard 1D proton (zg30).[1]

-

Relaxation Delay (D1): Set to

seconds to ensure full relaxation of the aldehyde proton for accurate integration. -

Scans: 16 scans are usually sufficient for a clean spectrum.[1]

Purity Assessment Logic

-

Impurity A (Mono-substituted): Look for doublets in the aromatic region (coupling between H5 and H6 if the nitro group is displaced, or different patterns if only one Cl is displaced).[1]

-

Impurity B (Hydrolysis): If the aldehyde oxidizes to carboxylic acid, the 10.05 ppm singlet will disappear, and a broad -COOH singlet (11-13 ppm) will appear.[1]

Logical Relationship Diagram

This diagram illustrates the causality between the chemical structure and the observed spectral shifts.[1]

Caption: Electronic effects determining the specific NMR chemical shifts and IR absorption bands.

References

-

Synthesis of Morpholino-Benzaldehydes

-

Commercial Availability & CAS Verification

-

General Protocol for

on Nitrobenzaldehydes: -

Spectroscopic Database (Analogous Compounds)

A Prospective Approach to the Synthesis and Evaluation of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde: A Technical Guide for Drug Discovery

Abstract

This technical guide outlines a comprehensive strategy for the prospective discovery of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde, a novel chemical entity with significant potential in medicinal chemistry. Given the well-documented biological activities associated with both nitroaromatic and morpholine-containing compounds, this guide provides a scientifically grounded rationale and a detailed roadmap for its synthesis, characterization, and preliminary biological screening. We present a proposed synthetic pathway commencing from 2,4-dichloro-5-nitrobenzaldehyde, detailed protocols for spectroscopic validation, and a workflow for evaluating its potential antimicrobial and anticancer properties. This document is intended to serve as a practical resource for researchers and professionals engaged in the exploration of new therapeutic agents.

Introduction: Rationale and Scientific Premise

The convergence of specific pharmacophores within a single molecular scaffold is a cornerstone of modern drug discovery. The nitro group, a potent electron-withdrawing moiety, is a well-established component in a variety of therapeutic agents, contributing to a spectrum of biological activities including antimicrobial, antineoplastic, and antiparasitic effects.[1][2][3][4] Its influence on the electronic properties of a molecule can be profound, often enhancing interactions with biological targets.[2][5]

Concurrently, the morpholine heterocycle is considered a "privileged" structure in medicinal chemistry. Its inclusion in a molecule can improve pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[6] The combination of a nitroaromatic core with two morpholine substituents presents an intriguing therapeutic hypothesis: the potential for a synergistic enhancement of biological activity coupled with favorable drug-like properties. This guide, therefore, details the logical and systematic approach to the synthesis and discovery of the novel compound, this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. The proposed starting material, 2,4-dichloro-5-nitrobenzaldehyde, is an ideal precursor. The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atoms susceptible to displacement by a suitable nucleophile, in this case, morpholine.

Step 1: Synthesis of 2,4-dichloro-5-nitrobenzaldehyde

While not commercially ubiquitous, 2,4-dichloro-5-nitrobenzaldehyde can be synthesized from 2,4-dichlorobenzaldehyde through nitration.[7] This precursor is readily available.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

The core of the proposed synthesis involves the reaction of 2,4-dichloro-5-nitrobenzaldehyde with morpholine. It is anticipated that both chloro substituents will be displaced by morpholine to yield the desired product. The reaction conditions can be optimized in terms of solvent, temperature, and reaction time.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via nucleophilic aromatic substitution.

Materials:

-

2,4-dichloro-5-nitrobenzaldehyde (1.0 equiv)

-

Morpholine (2.5 equiv)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4-dichloro-5-nitrobenzaldehyde in anhydrous DMF, add morpholine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization (Anticipated)

The structural elucidation of the newly synthesized compound will be achieved through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated.[8]

| Property | Anticipated Value |

| Molecular Formula | C₁₅H₁₉N₃O₄ |

| Molecular Weight | 305.33 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-10.0 (s, 1H, -CHO), 7.8-8.0 (s, 1H, Ar-H), 6.8-7.0 (s, 1H, Ar-H), 3.8-4.0 (m, 8H, morpholine -OCH₂), 3.2-3.4 (m, 8H, morpholine -NCH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 188-192 (-CHO), 150-155 (Ar-C), 140-145 (Ar-C), 130-135 (Ar-C), 125-130 (Ar-C), 115-120 (Ar-CH), 110-115 (Ar-CH), 66-68 (morpholine -OCH₂), 50-53 (morpholine -NCH₂) |

| IR (KBr, cm⁻¹) | ~2900-3000 (C-H stretch), ~1680-1700 (C=O aldehyde stretch), ~1520 & ~1340 (N-O nitro stretch), ~1600 (C=C aromatic stretch), ~1115 (C-O-C morpholine stretch) |

| Mass Spec (EI) m/z | 305 (M⁺) |

Experimental Protocol: Spectroscopic Analysis

Objective: To obtain high-resolution spectroscopic data for structural confirmation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis. Prepare a KBr pellet for IR spectroscopy.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher spectrometer. Use standard pulse sequences.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FTIR spectrometer.

-

Mass Spectrometry (MS): Analyze the sample using an electron ionization (EI) mass spectrometer to determine the molecular weight.

Proposed Biological Evaluation

The presence of the nitroaromatic and morpholine moieties suggests that this compound may exhibit antimicrobial and/or anticancer activities.[1][2] A primary screening cascade is proposed to evaluate these potential biological effects.

Caption: Proposed workflow for preliminary biological screening.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the antimicrobial activity against a panel of pathogenic bacteria.

Methodology:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the in vitro anticancer activity against human cancer cell lines.

Methodology:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Perspectives

This technical guide provides a comprehensive and actionable framework for the discovery and preliminary evaluation of this compound. The proposed synthetic route is based on established chemical principles, and the characterization and biological screening protocols are standard methodologies in drug discovery. The successful synthesis and identification of biological activity in this novel compound could pave the way for further lead optimization studies, including structure-activity relationship (SAR) analysis and investigation of the mechanism of action. This work has the potential to contribute a new molecular scaffold to the arsenal of therapeutic agents.

References

-

Al-Tamiemi, E. O., & Jasim, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5.

-

PubChem. (n.d.). 4-Morpholinobenzaldehyde. Retrieved from [Link]

-

Fahmy, A. M., et al. (2005). Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. ResearchGate. Retrieved from [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Retrieved from [Link]

-

Czarnek, A., & Nawrot, B. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Retrieved from [Link]

-

da Silva, G. F., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journals. Retrieved from [Link]

-

Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

-

Bansal, G., et al. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Semantic Scholar. Retrieved from [Link]

-

OpenBU. (n.d.). The reactions of morpholine and formaldehyde with organic compounds which contain an active hydrogen ion. Retrieved from [Link]

-

Singh, A., et al. (2021). Reaction of benzaldehyde, morpholine, and elemental S in the presence of the AgNPs@cellulose–PEVA hybrid as the catalyst. ResearchGate. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

- 6. CAS 1204-86-0: 4-morpholinobenzaldehyde | CymitQuimica [cymitquimica.com]

- 7. 2,4-Dichloro-5-nitrobenzalehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed analysis of the expected physical and chemical properties of 5-Nitro-2,4-di(4-morpholinyl)benzaldehyde. While direct experimental data for this specific compound is not extensively documented in publicly available literature, a robust profile can be constructed through examination of its constituent chemical moieties and comparison with structurally analogous compounds. This analysis suggests that this compound is a colored, crystalline solid, likely appearing in hues ranging from yellow to orange-brown. Its characteristics are primarily dictated by the interplay between the electron-withdrawing nitro group and the electron-donating morpholinyl substituents on the benzaldehyde framework.

Chemical Identity and Molecular Structure